molecular formula C16H16ClFN4 B5617493 N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B5617493
M. Wt: 318.77 g/mol
InChI Key: HBNBNDIKLRUQQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine and related compounds typically involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. These processes are designed to introduce specific functional groups that define the compound's interaction with biological targets. For instance, a related compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized through a series of reactions demonstrating the complexity and precision required in medicinal chemistry synthesis (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of compounds like N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine is characterized by techniques such as NMR, ESI-MS, and crystallography. These methods confirm the structure of intermediates and the target compound, ensuring the correct synthesis pathway. For example, the crystal structure of a related molecule was determined to belong to the monoclinic system, revealing specific geometric configurations crucial for its biological activity (Xue Si-jia, 2011).

Chemical Reactions and Properties

Chemical reactions involving N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine are central to its functionality as a ligand for biological receptors. The compound's ability to undergo specific chemical reactions, such as electrophilic fluorination, is essential for its activity and selectivity towards certain receptors. Electrophilic fluorination has been used in synthesizing similar compounds, highlighting the chemical versatility required for targeting dopamine receptors (O. Eskola et al., 2002).

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4/c17-14-4-3-5-15(18)13(14)12-20-22-10-8-21(9-11-22)16-6-1-2-7-19-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNBNDIKLRUQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-fluorobenzylidene)-4-pyridin-2-ylpiperazin-1-amine

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